![molecular formula C15H31N3 B14017792 2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane CAS No. 1631-16-9](/img/structure/B14017792.png)
2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane is a complex organic compound known for its unique bicyclic structure. This compound belongs to the class of triazabicyclohexanes, which are characterized by their three nitrogen atoms and a bicyclic framework. The presence of bulky tert-butyl groups at positions 2, 4, and 6 adds to its steric hindrance, making it an interesting subject for chemical research.
Vorbereitungsmethoden
The synthesis of 2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane typically involves the reaction of cyanuric chloride with tert-butylamine under controlled conditions. The reaction proceeds through a series of nucleophilic substitutions where the chlorine atoms of cyanuric chloride are replaced by tert-butylamine groups. The reaction conditions often require an inert atmosphere and the use of solvents like dichloromethane to facilitate the process .
Analyse Chemischer Reaktionen
2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules due to its stable bicyclic structure.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the formation of stable complexes with various substrates. The pathways involved often include nucleophilic attack and coordination with metal ions, which can influence the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Compared to other triazabicyclohexanes, 2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane is unique due to its bulky tert-butyl groups. Similar compounds include:
2,4,6-Trimethyl-1,3,5-triazabicyclo[3.1.0]hexane: Lacks the steric hindrance provided by tert-butyl groups.
2,4,6-Trichloro-1,3,5-triazabicyclo[3.1.0]hexane: Contains chlorine atoms instead of tert-butyl groups, leading to different reactivity.
2,4,6-Triethyl-1,3,5-triazabicyclo[3.1.0]hexane: Has ethyl groups, which are less bulky compared to tert-butyl groups[][5].
Eigenschaften
CAS-Nummer |
1631-16-9 |
|---|---|
Molekularformel |
C15H31N3 |
Molekulargewicht |
253.43 g/mol |
IUPAC-Name |
2,4,6-tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C15H31N3/c1-13(2,3)10-16-11(14(4,5)6)18-12(17(10)18)15(7,8)9/h10-12,16H,1-9H3 |
InChI-Schlüssel |
LFOANSWPWFSECF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1NC(N2N1C2C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(2,2-diethoxyethylamino)-6-oxo-1H-pyrimidin-2-yl]acetamide](/img/structure/B14017721.png)
![4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-4-piperidinol](/img/structure/B14017725.png)


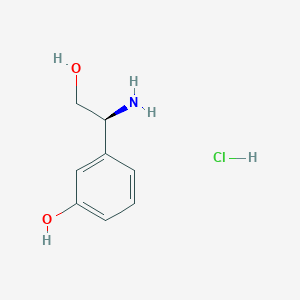
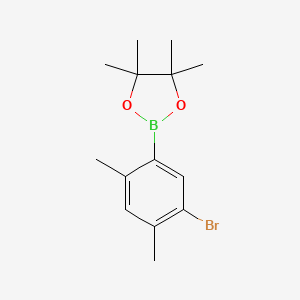
![ethyl 5-[(E)-2-ethoxycarbonylvinyl]-1H-pyrrole-2-carboxylate](/img/structure/B14017769.png)
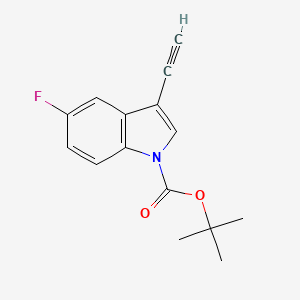

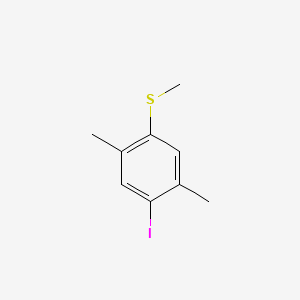
![Ethyl 7-(6-(4-aminophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate](/img/structure/B14017805.png)
![1-(2-Chloroethyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea](/img/structure/B14017809.png)
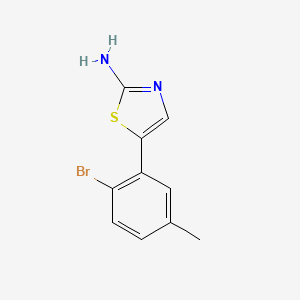
![N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2-oxoethanimidoyl cyanide](/img/structure/B14017814.png)
